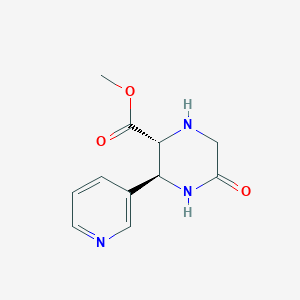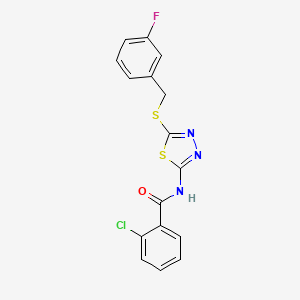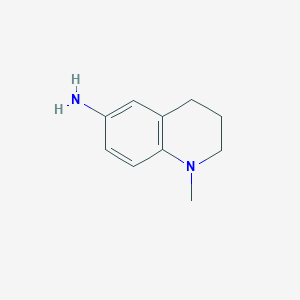![molecular formula C16H13N3O6S B2496049 N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide CAS No. 681231-73-2](/img/structure/B2496049.png)
N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide, also known as DMF-DNB-TZ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Antimicrobial and Antitumor Activities
Research into compounds structurally related to N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide reveals significant applications in antimicrobial and antitumor activities. Nitrofuran derivatives, including nitazoxanide and nitrofurans like nitrofural, have been explored for their wide-ranging antimicrobial properties against Gram-positive and Gram-negative bacteria, as well as certain viruses and parasites. These compounds exhibit mechanisms of action that may involve interference with specific enzymes critical to the microbial energy metabolism, such as pyruvate-ferredoxin oxidoreductase (PFOR), highlighting their potential in treating various infections including cryptosporidiosis, hepatitis, and potentially as part of the therapeutic regimen against coronavirus infections (Bharti et al., 2021).
Furthermore, derivatives of imidazole, a core component related in function to thiazole derivatives, have been reviewed for their antitumor activities. These compounds, including bis(2-chloroethyl)amino derivatives and 4-nitro-5-thioimidazole, have shown promise in preclinical testing for various cancers, indicating the potential of thiazole and nitrofuran compounds in oncology (Iradyan et al., 2009).
Antioxidant and Anti-inflammatory Agents
Research into benzofused thiazole derivatives demonstrates their potential as antioxidant and anti-inflammatory agents. These compounds have been synthesized and evaluated for their efficacy in vitro, with certain derivatives showing significant activity compared to standard references. This research underscores the versatility of thiazole compounds in designing therapeutic agents for inflammation and oxidative stress-related conditions (Raut et al., 2020).
Urinary Tract Infections Management
Nitrofurans, such as nitrofurantoin and nitrofurazone, have established their utility in clinical use for the treatment of urinary tract infections (UTIs). Their effectiveness against a broad spectrum of bacteria and the development of a nitrofurazone-impregnated catheter for the prevention of catheter-associated UTIs highlight the continued relevance of nitrofuran compounds in addressing bacterial resistance, a growing concern in modern medicine (Guay, 2012).
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound’s structure suggests it may interact with multiple receptors due to the presence of a dimethoxyphenyl group . .
Mode of Action
The exact mode of action of this compound is not well-documented. It is hypothesized that the compound interacts with its targets, leading to changes in cellular processes. The presence of the dimethoxyphenyl group may influence the compound’s interaction with its targets . More research is needed to elucidate the precise interactions and resulting changes.
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O6S/c1-23-9-3-4-12(24-2)10(7-9)11-8-26-16(17-11)18-15(20)13-5-6-14(25-13)19(21)22/h3-8H,1-2H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COUMNKUTQBVRKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CSC(=N2)NC(=O)C3=CC=C(O3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2495972.png)








![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[(4-fluorophenyl)sulfanyl]pyrimidine](/img/structure/B2495988.png)
![N-methyl-N-[(3S)-3-piperidyl]acetamide](/img/structure/B2495989.png)